molecular formula C8H5N3 B12976033 3,5-Pyridinedicarbonitrile, 2-methyl-

3,5-Pyridinedicarbonitrile, 2-methyl-

Cat. No.: B12976033
M. Wt: 143.15 g/mol
InChI Key: RGGSYTZSBWEXCW-UHFFFAOYSA-N
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Description

2-Methylpyridine-3,5-dicarbonitrile is an organic compound belonging to the pyridine family It is characterized by the presence of a methyl group at the second position and two cyano groups at the third and fifth positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpyridine-3,5-dicarbonitrile can be achieved through several methods. One common approach involves the α-methylation of pyridine derivatives. This process can be carried out using a continuous flow setup, where the starting material is passed through a column packed with Raney nickel and a low boiling point alcohol such as 1-propanol at high temperature . This method offers high selectivity and yields, making it suitable for industrial applications.

Industrial Production Methods: In industrial settings, the production of 2-methylpyridine-3,5-dicarbonitrile often involves the use of magnetically recoverable catalysts. For example, Fe₃O₄@macrocyclic Schiff base ligand can be employed in a three-component reaction involving aldehyde derivatives, malononitrile, and thiophenol under solvent-free conditions . This method is advantageous due to its efficiency and the ease of catalyst recovery.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine carboxylic acids.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Pyridine carboxylic acids.

    Reduction: Amino derivatives of pyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylpyridine-3,5-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylpyridine-3,5-dicarbonitrile and its derivatives often involves interactions with specific molecular targets. For instance, in the context of OLEDs, the compound’s high photoluminescence quantum yield and fast reverse intersystem crossing process are critical for efficient thermally activated delayed fluorescence . These properties are attributed to the compound’s unique electronic structure, which facilitates energy transfer processes.

Comparison with Similar Compounds

Uniqueness: 2-Methylpyridine-3,5-dicarbonitrile is unique due to its combination of a methyl group and two cyano groups, which provide a balance of electronic effects that enhance its reactivity and suitability for various applications, particularly in materials science and organic synthesis.

Properties

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

2-methylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C8H5N3/c1-6-8(4-10)2-7(3-9)5-11-6/h2,5H,1H3

InChI Key

RGGSYTZSBWEXCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C#N)C#N

Origin of Product

United States

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